molecular formula C6H12O6S2 B15358735 (Z)-but-2-ene-1,4-diyl dimethanesulfonate

(Z)-but-2-ene-1,4-diyl dimethanesulfonate

Cat. No.: B15358735
M. Wt: 244.3 g/mol
InChI Key: ROPXCSBPIJQJTK-UHFFFAOYSA-N
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Description

(Z)-But-2-ene-1,4-diyl dimethanesulfonate is a bifunctional organic compound characterized by a (Z)-configured double bond flanked by two methanesulfonate (mesyl) groups. It serves as a critical intermediate in stereoselective syntheses, particularly in the preparation of meso-3,4-dihydroxypyrrolidines via RuCl3-catalyzed cis-dihydroxylation . Key properties include:

  • Melting Point: 55 °C (crystalline form)
  • NMR Data:
    • ¹H NMR (CDCl₃): δ 3.05 (s, 6H, CH₃), 4.85 (d, 4H, CH₂), 5.95 (t, 2H, CH)
    • ¹³C NMR (CDCl₃): δ 38.19 (CH₃), 64.30 (CH₂), 128.27 (CH) .

      Synthesis involves reacting (Z)-but-2-ene-1,4-diol with methanesulfonyl chloride under controlled conditions . Its utility in avoiding toxic OsO4 in dihydroxylation reactions makes it industrially relevant .

Properties

IUPAC Name

4-methylsulfonyloxybut-2-enyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPXCSBPIJQJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC=CCOS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(Z)-But-2-ene-1,4-diyl Diacetate

Key Differences :

  • Functional Groups : Acetate (OAc) vs. mesyl (OMs).
  • Reactivity :
    • Isomerization : In benzotrifluoride (BTF) solvent, diacetate undergoes E-selective isomerization with Grubbs catalysts (G1, G2, HG2), favoring E:Z ratios > 3:1 .
    • Cross-Metathesis : Reacts with ethyl chrysanthemate (trisubstituted alkene) to yield products in 86% yield using Ru5/Ru11 catalysts, outperforming earlier methods .
  • Physical State : Liquid (vs. crystalline dimethanesulfonate).
  • Applications : Used in olefin metathesis and isomerization studies .

(Z)-But-2-ene-1,4-diyl Dimethyl Bis(carbonate)

Key Differences :

  • Functional Groups : Carbonate (OCO₂Me) vs. mesyl.
  • Synthesis : Derived from (Z)-but-2-ene-1,4-diol using methyl chloroformate, yielding a yellowish oil .
  • Applications : Primarily used in kinetic studies of enzymatic reactions, contrasting with the dihydroxylation focus of dimethanesulfonate .

Dibromide Derivatives (e.g., K053, K054)

Key Differences :

  • Functional Groups : Bromide and pyridinium moieties.
  • Applications : Act as acetylcholinesterase reactivators, diverging from the dihydroxylation pathway of dimethanesulfonate .

Data Tables

Table 1: Physical and Chemical Properties

Compound CAS No. Melting Point/State Key Reactivity
(Z)-But-2-ene-1,4-diyl dimethanesulfonate - 55 °C (crystalline) RuCl3-catalyzed cis-dihydroxylation (66% yield)
(Z)-But-2-ene-1,4-diyl diacetate 1191-16-8 Liquid E-selective isomerization (E:Z > 3:1)
(Z)-But-2-ene-1,4-diyl dimethyl bis(carbonate) - Yellowish oil Substrate for kinetic measurements

Table 2: Reaction Outcomes with Catalysts

Reaction Type Compound Catalyst Yield/Selectivity Reference
Cis-Dihydroxylation Dimethanesulfonate RuCl3 66% meso-diol
Isomerization Diacetate G1/G2/HG2 E:Z > 3:1
Cross-Metathesis Diacetate + Ethyl Chrysanthemate Ru5/Ru11 86% isolated yield

Research Findings and Industrial Relevance

  • Toxicity Advantage : Dimethanesulfonate replaces OsO4 in dihydroxylation, reducing environmental and safety risks .
  • Stereoselectivity : Diacetate’s E-selectivity in isomerization aids in fine chemical synthesis .
  • Pharmaceutical Applications : Dibromide derivatives (e.g., K053) highlight structural versatility for acetylcholinesterase reactivation .

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